molecular formula C14H10N2O4S2 B5687209 4-[(1,3-benzothiazol-2-ylamino)sulfonyl]benzoic acid

4-[(1,3-benzothiazol-2-ylamino)sulfonyl]benzoic acid

Cat. No. B5687209
M. Wt: 334.4 g/mol
InChI Key: VUNMBQFBBVQTGM-UHFFFAOYSA-N
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Description

4-[(1,3-benzothiazol-2-ylamino)sulfonyl]benzoic acid, commonly known as BTA-1, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. It is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been found to have a wide range of applications in scientific research.

Future Directions

The development of novel antibiotics to control resistance problems is crucial . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to have significant anti-tubercular activity . They are known to target decaprenylphosphoryl-β-D-ribose 20-epimerase (DprE1), an enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to inhibit the dpre1 enzyme, thereby disrupting the cell wall biosynthesis of mycobacterium tuberculosis . This leads to the death of the bacteria, demonstrating the compound’s anti-tubercular activity.

Biochemical Pathways

The compound affects the biochemical pathway involved in the cell wall biosynthesis of Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity and function of the cell wall, leading to the death of the bacteria.

Result of Action

The inhibition of the DprE1 enzyme and disruption of the cell wall biosynthesis lead to the death of Mycobacterium tuberculosis . This demonstrates the compound’s potential as an anti-tubercular agent.

properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S2/c17-13(18)9-5-7-10(8-6-9)22(19,20)16-14-15-11-3-1-2-4-12(11)21-14/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNMBQFBBVQTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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